The synthesis of 3"-O-Desmethylspinorhamnoside can be achieved through various methods, primarily involving glycosylation reactions. One common approach is the use of protecting group strategies to selectively modify the hydroxyl groups of the flavonoid precursor before introducing the sugar component.
3"-O-Desmethylspinorhamnoside has a distinct molecular structure characterized by its glycosidic bond and flavonoid core. The molecular formula is , indicating it contains 15 carbon atoms, 19 hydrogen atoms, and 6 oxygen atoms.
The reactivity of 3"-O-Desmethylspinorhamnoside can be explored through various chemical reactions typical for flavonoids and glycosides.
The mechanism of action for 3"-O-Desmethylspinorhamnoside is primarily attributed to its interaction with biological systems as a flavonoid glycoside.
Understanding the physical and chemical properties of 3"-O-Desmethylspinorhamnoside is crucial for its application in scientific research.
3"-O-Desmethylspinorhamnoside has several scientific uses due to its bioactive properties:
Rhamnosyltransferases (RTs) catalyze the transfer of L-rhamnose from nucleotide-activated donors (UDP-β-L-rhamnose, dTDP-β-L-rhamnose, or GDP-β-L-rhamnose) to acceptor molecules, primarily flavonoids. These enzymes are pivotal for synthesizing rhamnosides like 3"-O-desmethylspinorhamnoside, enhancing their solubility, stability, and bioactivity. The glycosylation mechanism involves nucleophilic substitution, where the hydroxyl group of the flavonoid attacks the anomeric carbon of UDP-rhamnose, forming a glycosidic bond. Structural studies reveal that RTs possess a conserved plant secondary product glycosyltransferase (PSPG) box, which coordinates UDP-sugar binding and catalytic specificity [4] [7]. For instance, Arabidopsis thaliana RT 78D1 exhibits a Km of 181 μM for isorhamnetin and Vmax of 0.646 U/mg, indicating high substrate affinity [1]. The enzymatic cascade efficiency is further amplified by UDP-rhamnose regeneration systems, which recycle UDP to UDP-rhamnose using sucrose synthase (e.g., Glycine max SUS) and UDP-rhamnose synthase (e.g., Vitis vinifera RHM-NRS) [1] [4].
Table 1: Key Rhamnosyltransferases in Flavonoid Glycosylation
Enzyme Source | Donor Specificity | Acceptor Substrate | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
Arabidopsis thaliana 78D1 | UDP-rhamnose | Isorhamnetin | 3.56 U/(mg·mM) |
Geobacillus stearothermophilus RT | dTDP-rhamnose | Flavonol 3-O-glucosides | Not characterized |
Lobelia erinus RT | UDP-rhamnose | Delphinidin 3-O-glucoside | Essential for anthocyanin modification |
The biosynthesis of flavonoid rhamnosides is evolutionarily conserved in plants, driven by selective pressure to optimize ecological functions (e.g., pollinator attraction and UV protection). Rhamnosyltransferase genes share sequence homology across diverse taxa, from crucifers (Arabidopsis thaliana) to legumes (Glycine max) and ornamental species (Lobelia erinus). For example, UGT78D1 in A. thaliana and its orthologs in L. erinus (blue-flowered cultivar) both catalyze 3-O-rhamnosylation of flavonols or anthocyanins, confirming functional conservation [2] [7]. Mutational studies highlight critical residues: A 5-bp deletion in the PSPG box of a L. erinus RT gene (mauve-flowered cultivar) truncates the enzyme, abolishing rhamnosylation and altering flower pigmentation from blue to mauve [2]. Similarly, GmF3G6"Rt from soybean transfers rhamnose to kaempferol 3-O-glucoside, demonstrating lineage-specific adaptations in RT substrate specificity [1] [7]. This conservation enables predictive gene mining for novel RTs in non-model plants producing compounds like 3"-O-desmethylspinorhamnoside.
UDP-rhamnose-dependent enzymes exhibit stringent regioselectivity and stereospecificity:
Optimizing 3"-O-desmethylspinorhamnoside production requires engineered pathways addressing:
Table 2: Metabolic Engineering Approaches for Rhamnoside Production
Strategy | Host System | Key Modifications | Outcome |
---|---|---|---|
UDP-Rhamnose Regeneration | E. coli | GmSUS + VvRHM-NRS + RT 78D1 | 231 mg/L isorhamnetin-3-O-rhamnoside; 100% yield |
Transient Expression | N. benthamiana | Agrobacterium-mediated RT/P450 co-infiltration | Gram-scale novel rhamnosides |
CRISPRi-Mediated Repression | E. coli/Gluconobacter | Knockdown of pheA or tyrA (shikimate pathway) | 2.5× increase in precursor availability |
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